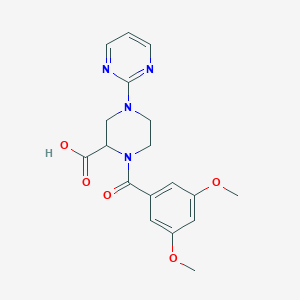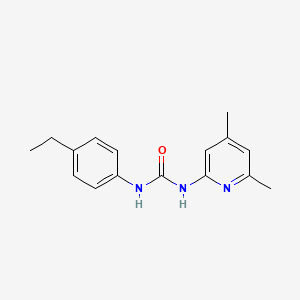![molecular formula C14H24N2OS B5413978 3-[(Allylthio)acetyl]-3,9-diazaspiro[5.5]undecane](/img/structure/B5413978.png)
3-[(Allylthio)acetyl]-3,9-diazaspiro[5.5]undecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(Allylthio)acetyl]-3,9-diazaspiro[5.5]undecane is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a diazaspiro undecane core and an allylthioacetyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Allylthio)acetyl]-3,9-diazaspiro[5.5]undecane typically involves the formation of the spirocyclic core followed by the introduction of the allylthioacetyl group. One common method involves the reaction of a diazaspiro undecane precursor with allylthioacetyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-[(Allylthio)acetyl]-3,9-diazaspiro[5.5]undecane undergoes various chemical reactions, including:
Oxidation: The allylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the allylthioacetyl moiety can be reduced to an alcohol.
Substitution: The allyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-[(Allylthio)acetyl]-3,9-diazaspiro[5.5]undecane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a γ-aminobutyric acid type A receptor antagonist, which can modulate neurotransmission.
Medicine: Investigated for its immunomodulatory effects and potential therapeutic applications in neurological disorders.
Industry: Utilized in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-[(Allylthio)acetyl]-3,9-diazaspiro[5.5]undecane involves its interaction with γ-aminobutyric acid type A receptors. The compound acts as an antagonist, binding to the receptor and inhibiting its activity. This modulation of receptor activity can influence neurotransmission and has potential therapeutic implications for conditions such as anxiety and epilepsy .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,9-Diazaspiro[5.5]undecane: A parent compound with similar structural features but lacking the allylthioacetyl group.
3,9-Diethylidene-2,4,8,10-tetraoxaspiro[5.5]undecane: Another spirocyclic compound with different functional groups.
1,3-Dioxane-1,3-dithiane spiranes: Compounds with similar spirocyclic cores but different heteroatoms
Uniqueness
3-[(Allylthio)acetyl]-3,9-diazaspiro[5.5]undecane is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the allylthioacetyl group allows for unique interactions with biological targets, making it a valuable compound for medicinal chemistry research .
Propriétés
IUPAC Name |
1-(3,9-diazaspiro[5.5]undecan-3-yl)-2-prop-2-enylsulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2OS/c1-2-11-18-12-13(17)16-9-5-14(6-10-16)3-7-15-8-4-14/h2,15H,1,3-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZQZIXVCWYIJFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSCC(=O)N1CCC2(CCNCC2)CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-methyl-4-{[1-methyl-3-(5-methyl-2-furyl)-3-oxo-1-propen-1-yl]amino}benzoic acid](/img/structure/B5413896.png)

![4-hydroxy-1-[8-(trifluoromethyl)quinolin-4-yl]piperidine-4-carboxylic acid](/img/structure/B5413909.png)
![2-{1-cyclohexyl-4-[6-(trifluoromethyl)-2-pyridinyl]-2-piperazinyl}ethanol](/img/structure/B5413924.png)
![11,11-DIMETHYL-8-(PYRIDIN-3-YL)-7H,8H,9H,10H,11H,12H-CYCLOHEXA[A]4,7-PHENANTHROLIN-9-ONE](/img/structure/B5413925.png)
![5-tert-butyl-4-{[2-(2-pyridinyl)-1-piperidinyl]methyl}-2-furamide](/img/structure/B5413933.png)
![4-[(cyclopropylcarbonyl)amino]-N-(2-furylmethyl)benzamide](/img/structure/B5413940.png)
![N-(4-methoxybenzyl)-2-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1-piperidinecarboxamide](/img/structure/B5413947.png)
![5-ethyl-N-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl}pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5413951.png)
![3-[(3-chlorobenzyl)sulfanyl]-4-ethyl-5-methyl-4H-1,2,4-triazole](/img/structure/B5413952.png)

![4-[(2-pyridin-2-ylpyrrolidin-1-yl)methyl]-1H-pyrazole-5-carboxylic acid](/img/structure/B5413956.png)
METHANONE](/img/structure/B5413965.png)
![3-benzyl-5-{2-[2-(2-methoxyphenoxy)ethoxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5413969.png)
